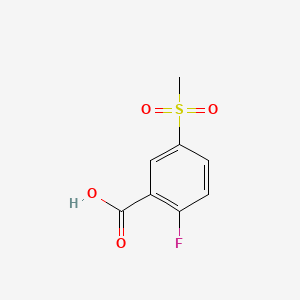

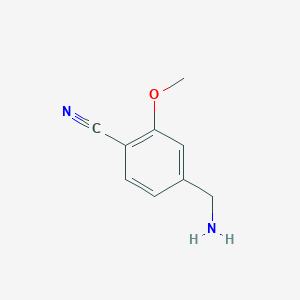

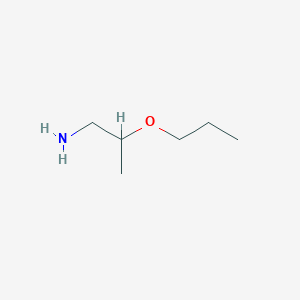

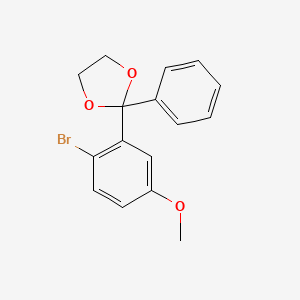

![molecular formula C7H6N2O B1289357 Benzo[d]isoxazol-5-amine CAS No. 239097-74-6](/img/structure/B1289357.png)

Benzo[d]isoxazol-5-amine

Übersicht

Beschreibung

Benzo[d]isoxazol-5-amine is a chemical compound that serves as a versatile building block in organic synthesis. It is a nucleophile that can undergo various cycloaddition reactions, particularly when catalyzed by gold, to yield complex heterocyclic structures such as 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines . The compound also participates in transannulation reactions to form pyrimidine derivatives, which can be further modified for pharmaceutical applications .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through different methods. One approach involves gold-catalyzed cycloaddition reactions with ynamides or propargyl esters, leading to the formation of polysubstituted heterocycles . Another method is the I2-DMSO-mediated multicomponent cascade annulation reaction, which forms two C-N bonds and a C-C bond in a single step, efficiently transforming into a pyrimido[4,5-d]pyridazine skeleton .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using single-crystal X-ray analysis and quantum-chemical calculations. These studies reveal the presence of classic N-H…N and C-H…N hydrogen bonds, which play a crucial role in the formation of the crystal structure. The stacking interactions are also significant in the organization of the crystal lattice .

Chemical Reactions Analysis

This compound derivatives exhibit a range of chemical reactivity. They can undergo direct sp3 C–H amination reactions to form benzo[4,5]imidazo[1,2-a]quinoxaline derivatives without the need for transition metals . Additionally, they can be transformed into various bioactive molecules, such as 1,3-thiazol-2-amines with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The introduction of different substituents can significantly affect their biological activities. For instance, the presence of a benzoyl group in the isoxazole moiety enhances anti-inflammatory and antibacterial effects . Moreover, the substitution pattern on the benzisoxazole ring can modulate anticonvulsant activity and neurotoxicity, as seen in 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Gold-Catalyzed Cycloaddition Reactions

Benzo[d]isoxazol-5-amine has been utilized in gold-catalyzed cycloaddition reactions with ynamides or propargyl esters, leading to the synthesis of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines (Xu, Zhao, Li, & Liu, 2018).

Anti-Cancer Activity

Isoxazole derivatives of this compound have shown anti-cancer activity against various cancer cell lines. These compounds were particularly effective against the Colo205 cell line, inducing G2/M cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways (Kumbhare et al., 2014).

Synthesis of Novel Biaryl Compounds

This compound has been used in the synthesis of novel 4-(1H-benzo[d]imidazol-2-yl)isoxazol-5-amine and 4-(1H-benzo[d]thiazol-2-yl)isoxazol-5-amine scaffolds, contributing to the development of new compounds with potential pharmacological activities (Pattabiraman et al., 2009).

Formation of Fe(III) Complexes

The ligand 8-(4-chlorophenyl)-3-butyl-3H-imidazo[4′,5′:3,4]benzo[1,2-c]isoxazol-5-amine, derived from this compound, has been synthesized and used to form complexes with Fe(III) ions. These complexes were studied using spectrophotometric methods and density functional theory (DFT) calculations (Agheli, Pordel, & Beyramabadi, 2017).

Antimicrobial Activities

A series of 3-substituted-2,1-benzisoxazoles were prepared and exhibited significant antimicrobial activities against bacterial and fungal strains, as well as antiplasmodial activity against Plasmodium falciparum. Benzo[c]isoxazol-5-amine derivatives were identified as effective against certain strains (Chaker et al., 2017).

Wirkmechanismus

Target of Action

Benzo[d]isoxazol-5-amine is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential Isoxazole derivatives have been found to exhibit prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Mode of Action

It is known that the substitution of various groups on the isoxazole ring imparts different activity . For instance, a compound bearing a 4-Cl phenyl substitution at the 5-position of the isoxazole was found to be a potent antibacterial and antifungal agent .

Biochemical Pathways

Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

In silico predictions of similar compounds have indicated good drug-likeness and pharmacokinetic profile .

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Safety and Hazards

Zukünftige Richtungen

Isoxazoles, including Benzo[d]isoxazol-5-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new eco-friendly synthetic strategies and exploring their potential biological activities .

Eigenschaften

IUPAC Name |

1,2-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYPAYCLSJHBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593215 | |

| Record name | 1,2-Benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

239097-74-6 | |

| Record name | 1,2-Benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

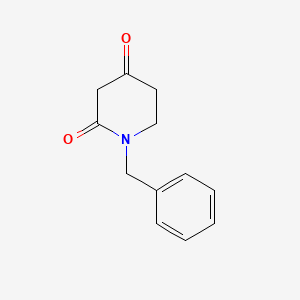

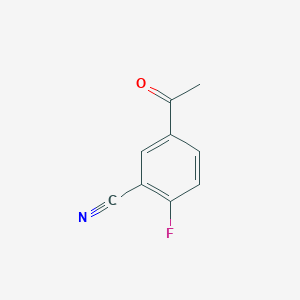

![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)